5-(Dimethylsulfamoyl)furan-2-carboxylic acid
Description
5-(Dimethylsulfamoyl)furan-2-carboxylic acid (CAS 1094293-77-2) is a furan-based heterocyclic compound featuring a dimethylsulfamoyl (-SO$2$N(CH$3$)$_2$) substituent at the 5-position and a carboxylic acid (-COOH) group at the 2-position of the furan ring. The dimethylsulfamoyl group likely enhances solubility and bioactivity by introducing polar sulfonamide functionality.
Properties
IUPAC Name |
5-(dimethylsulfamoyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-8(2)14(11,12)6-4-3-5(13-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNURVCAXNLHGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylsulfamoyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylsulfamoyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(Dimethylsulfamoyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Dimethylsulfamoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The furan ring can undergo metabolic transformations, affecting the compound’s overall pharmacokinetics and dynamics .
Comparison with Similar Compounds
Substituent-Driven Structural and Functional Differences
The biological and physicochemical properties of furan-2-carboxylic acid derivatives are heavily influenced by substituents at the 5-position. Key analogs include:
Research Findings and Limitations
- Structural Insights : X-ray crystallography of 5-(4-nitrophenyl)furan-2-carboxylic acid revealed planar furan rings and strong hydrogen bonding via the carboxylic acid group, critical for enzyme inhibition .
- Ecological Data : Many analogs lack comprehensive ecotoxicity profiles, highlighting a gap in environmental risk assessments .
Biological Activity
5-(Dimethylsulfamoyl)furan-2-carboxylic acid (CAS No. 364747-44-4) is an organic compound notable for its unique structure, which includes a furan ring substituted with a dimethylsulfamoyl group and a carboxylic acid group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is C7H9NO5S. It can be synthesized through the reaction of furan-2-carboxylic acid with dimethylsulfamoyl chloride in the presence of a base like triethylamine, under controlled temperature conditions to optimize yield and purity.
| Property | Value |
|---|---|
| Molecular Formula | C7H9NO5S |
| Molecular Weight | 203.22 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound may be attributed to its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions facilitated by the dimethylsulfamoyl group. The furan ring can undergo metabolic transformations, impacting the compound's pharmacokinetics and dynamics.
Biological Activity
Research indicates that compounds related to furan-2-carboxylic acids exhibit a range of biological activities, including antibacterial properties. For instance, studies have shown that derivatives of furan-2-carboxylic acids can inhibit bacterial swarming and swimming at low concentrations, suggesting potential applications in controlling bacterial growth .
Case Study: Antimicrobial Activity
A study demonstrated that 5-hydroxymethylfuran-2-carboxylic acid (5-HMFA) effectively inhibited the swarming behavior of Escherichia coli at concentrations as low as 1.8 µg L. This suggests that similar compounds, including this compound, may possess comparable antimicrobial properties .
Therapeutic Potential
The compound is being explored for its potential therapeutic applications, particularly in oncology. Its structural features may allow it to act as an inhibitor of specific proteins involved in cancer progression, such as MDM2 (Murine Double Minute 2), which is known to regulate p53 tumor suppressor activity .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Inhibits bacterial swarming |
| Anticancer | Potential MDM2 inhibitor |
| Enzyme Inhibition | Possible interaction with enzymes |
Comparative Analysis with Similar Compounds
Comparative studies with similar compounds such as 5-(Methylsulfamoyl)furan-2-carboxylic acid reveal that the dimethylsulfamoyl group enhances solubility and reactivity, potentially increasing biological activity compared to its analogs.
Table 3: Comparison of Sulfamoyl Derivatives
| Compound | Solubility | Biological Activity |
|---|---|---|
| This compound | High | Antimicrobial |
| 5-(Methylsulfamoyl)furan-2-carboxylic acid | Moderate | Limited |
| 5-(Ethylsulfamoyl)furan-2-carboxylic acid | Low | Minimal |
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